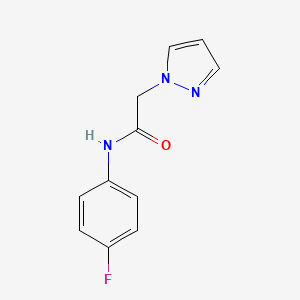
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide, also known as FPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPAA belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins. In addition, N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has been found to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has been found to exert a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, possibly through the inhibition of pro-inflammatory cytokines and prostaglandins. N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the growth and proliferation of cancer cells, possibly through the induction of apoptosis. In addition, N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has been shown to protect neurons from oxidative stress-induced damage, possibly through its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has also been shown to exhibit significant biological activity at relatively low concentrations, making it a potentially useful tool for studying various biological processes. However, N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has some limitations for use in lab experiments. It has been found to be toxic at high concentrations, and its exact mechanism of action is not fully understood, which may make interpretation of experimental results difficult.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential use of N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide as a therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide and to better understand its biochemical and physiological effects.
Synthesemethoden
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide can be synthesized by the reaction of 4-fluoroaniline and ethyl 2-pyrazoline-1-carboxylate in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution of the ethoxy group of ethyl 2-pyrazoline-1-carboxylate with the amino group of 4-fluoroaniline, followed by cyclization to form the pyrazole ring. The resulting product is then acetylated to obtain N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic activities in animal models of inflammation and pain. N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has also been shown to possess antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide has been investigated for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-9-2-4-10(5-3-9)14-11(16)8-15-7-1-6-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTJHBKJVGFZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-pyrazol-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)



![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)
